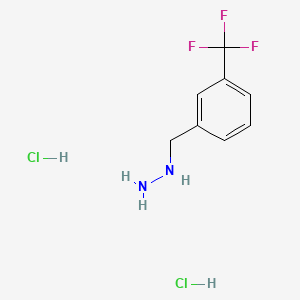

(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride typically involves the reaction of (3-(Trifluoromethyl)benzyl)hydrazine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide, and the reaction is carried out at room temperature . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .

Análisis De Reacciones Químicas

(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like bromine, reducing agents like hydrogen gas, and nucleophiles such as alkyl halides . Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites on enzymes, leading to inhibition or modification of enzyme activity . The pathways involved in its mechanism of action include enzyme inhibition and protein modification, which can affect various biochemical processes .

Comparación Con Compuestos Similares

(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride can be compared with other similar compounds such as:

(3-(Trifluoromethyl)phenyl)methylhydrazine: This compound has a similar structure but lacks the dihydrochloride salt form.

(3-(Trifluoromethyl)benzyl)amine: This compound has an amine group instead of a hydrazine group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it useful in diverse scientific research applications .

Actividad Biológica

(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride is a compound characterized by its trifluoromethyl group, which significantly enhances its biological activity. This article explores the compound's various biological activities, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H9Cl2F3N2

- Molecular Weight : 257.07 g/mol

The presence of the trifluoromethyl group increases lipophilicity, allowing better membrane penetration and interaction with biological targets.

The mechanism of action of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in catalytic activity. This is particularly relevant in the context of cholinesterase inhibition, where it has shown potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

- Cell Signaling Modulation : It influences key signaling pathways and gene expression, impacting cellular responses to external stimuli. This modulation can lead to alterations in cell growth, differentiation, and apoptosis .

- Oxidative Stress Induction : The compound has been observed to induce oxidative stress in cells, activating stress response pathways that can affect metabolic functions.

Enzyme Inhibition

The compound exhibits significant inhibitory effects on AChE and BuChE, which are critical for neurotransmitter regulation. The following table summarizes the IC50 values for various derivatives of hydrazones related to this compound:

| Compound | IC50 (AChE) µM | IC50 (BuChE) µM |

|---|---|---|

| This compound | 46.8 - 137.7 | 19.1 - 881.1 |

| 4-(Trifluoromethyl)-N’-[4-(trifluoromethyl)benzylidene]benzohydrazide | Strongest Inhibition | Mixed-Type Inhibition |

These values indicate that the compound has a promising profile for inhibiting cholinesterases, which is beneficial for conditions like Alzheimer's disease .

Antimicrobial Activity

Research indicates that this compound also possesses antifungal and antimicrobial properties. It has been effective against various pathogens, including:

- Mycobacterium tuberculosis

- Methicillin-resistant Staphylococcus aureus (MRSA)

These findings suggest potential applications in treating infections caused by resistant strains of bacteria .

Case Studies and Research Findings

- Hydrazone Derivatives : A study evaluated hydrazone derivatives synthesized from this compound and found them to exhibit dual inhibition properties against AChE and BuChE with varying potencies .

- Cytotoxicity Assessments : In vitro studies showed that derivatives did not exhibit cytotoxicity towards HepG2 cells at concentrations up to 100 µM, indicating a favorable safety profile for potential therapeutic use .

- Mechanistic Insights : Research into the molecular interactions revealed that the trifluoromethyl group enhances binding affinity to transcription factors and regulatory proteins, further modulating gene expression related to detoxification processes.

Propiedades

IUPAC Name |

[3-(trifluoromethyl)phenyl]methylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2.2ClH/c9-8(10,11)7-3-1-2-6(4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKYOOXHNAWDOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CNN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.